molecular formula C9H6O3 B196180 2H-1-Benzopyran-2-one, 5-hydroxy- CAS No. 6093-67-0

2H-1-Benzopyran-2-one, 5-hydroxy-

Cat. No.: B196180
CAS No.: 6093-67-0
M. Wt: 162.14 g/mol
InChI Key: CDHSCTCRBLLCBJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Biochemical Analysis

Biochemical Properties

5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .

Molecular Mechanism

The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension

Metabolic Pathways

5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Subcellular Localization

The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

Properties

IUPAC Name

5-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHSCTCRBLLCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209759
Record name 2H-1-Benzopyran-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-67-0
Record name 2H-1-Benzopyran-2-one, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−30° C.) solution of 2,6-dimethoxycinnamic acid methyl ester (5.2 g, 23.4 mmol, prepared as described above), in chloroform (250 ml), was added boron tribromide (80 ml of a 1M solution in methylene chloride). The mixture was allowed to stir under anhydrous conditions was poured into saturated aqueous sodium hydrogen carbonate solution (400 ml). Caution] Frothing] The organic phase was diluted with ethyl acetate (250 ml), the mixture was transferred to a separating funnel and extracted thoroughly. The organic phase was isolated, dried (MgSo4) and evaporated in vacuo to give a dark red oil which did not crystallize. The oil was purified further by chromatography on silica gel to give 5-hydroxycoumarin (3.4 g, 89%), as a pale-yellow crystalline powder. M.p. 226-229° C. (Das Gupta et al. J. Chem. Soc. (C), 29, 1969 give m.p. 224-225° C.) 1H NMR (DMSO-d6) 8.11 (dd, J=9,6,0.6 Hz, 1H), 7.40 (t, J=8.4 Hz, 1H), 6.78 (m, 2H), 6.34 (d, J=9.6 Hz, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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